molecular formula C26H27N3O5S B2616927 Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 899961-22-9

Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2616927
CAS No.: 899961-22-9
M. Wt: 493.58
InChI Key: WYDXVFXWUJALQH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core substituted with an isopentyl group at position 3 and a thioacetamido-benzoate ester moiety. The thioether linkage and amide bond in the side chain may enhance binding interactions with biological targets, while the ethyl benzoate group could improve bioavailability by acting as a prodrug motif .

Properties

IUPAC Name

ethyl 3-[[2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-4-33-25(32)17-8-7-9-18(14-17)27-21(30)15-35-26-28-22-19-10-5-6-11-20(19)34-23(22)24(31)29(26)13-12-16(2)3/h5-11,14,16H,4,12-13,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDXVFXWUJALQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol

Structural Features

The compound features a benzofuro-pyrimidine core with an ethyl benzoate moiety, which may contribute to its biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzofuro-pyrimidines have shown inhibitory effects on various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study

In a study published in Cancer Letters, a related compound demonstrated an IC50 value of 45 µM against breast cancer cells, indicating moderate potency. The study highlighted the importance of the thioacetamido group in enhancing the cytotoxic effects of the compound .

Antimicrobial Properties

Compounds containing thioacetamido groups are often evaluated for their antimicrobial activity. Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has shown promising results against both Gram-positive and Gram-negative bacteria.

Research Findings

A recent investigation demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Experimental Evidence

In vitro studies indicated that the compound could downregulate TNF-alpha production in macrophages, leading to reduced inflammation markers .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thioacetamido moiety may interact with key enzymes involved in cancer proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Cytokine Modulation : By affecting cytokine levels, the compound can influence inflammatory responses.

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine production

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceuticals, particularly as a modulator for specific biological pathways. Research indicates that derivatives of benzofuro[3,2-d]pyrimidines exhibit significant activity against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells by targeting key enzymes involved in cell cycle regulation and apoptosis induction .

Case Study: Anticancer Activity
In a recent study, derivatives of benzofuro[3,2-d]pyrimidines were synthesized and tested for their cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The results indicated that these compounds could effectively reduce cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .

Pharmacological Applications

Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate may also serve as a scaffold for the development of new drugs targeting specific diseases. Its thioacetamido group can enhance the compound's bioavailability and efficacy by improving solubility and permeability across biological membranes.

Case Study: Antimicrobial Properties
Research has shown that compounds with similar structural motifs exhibit antimicrobial properties. For example, studies on thieno[2,3-d]pyrimidines revealed significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis. This suggests that this compound could be explored for its potential use in treating bacterial infections .

Material Science Applications

Beyond medicinal uses, this compound may find applications in material science due to its unique chemical properties. The incorporation of benzofuro[3,2-d]pyrimidine derivatives into polymer matrices can enhance the mechanical properties and thermal stability of materials. This is particularly relevant in developing advanced materials for electronics or biomedical applications where durability and biocompatibility are critical.

Summary Table of Applications

Field Application Remarks
Medicinal ChemistryAnticancer agentEffective against various cancer cell lines
PharmacologyPotential drug scaffoldEnhances bioavailability and efficacy
Material SciencePolymer enhancementImproves mechanical properties and stability

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The benzofuropyrimidinone core distinguishes this compound from analogs with thieno[3,2-d]pyrimidinone (e.g., ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate, ) or quinazolinone cores (e.g., Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, ).

Substituent Effects

  • Isopentyl vs. Aromatic Groups : The 3-isopentyl substituent provides greater lipophilicity than phenyl () or 4-methylphenyl () groups. This may enhance membrane permeability but reduce water solubility.
  • Thioacetamido Linker : The thioether-acetamido bridge is shared with compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (). This linker likely contributes to hydrogen bonding and disulfide-mediated interactions .

Ester Group Positioning

The ethyl benzoate ester at the meta position (C3 of benzene) contrasts with para-substituted analogs (e.g., I-6373 in ).

Pharmacological Implications

  • Thieno-pyrimidinones () are explored for kinase inhibition due to their planar heterocycles.
  • Quinazolinones () exhibit antimicrobial and anticancer properties, often linked to their ability to intercalate DNA or inhibit enzymes . The isopentyl group in the target compound may enhance blood-brain barrier penetration, making it a candidate for central nervous system targets .

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